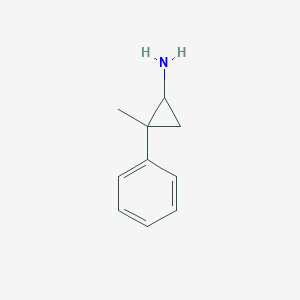

2-Methyl-2-phenylcyclopropan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methyl-2-phenylcyclopropan-1-amine is an organic compound with the molecular formula C10H13N. It is a cyclopropane derivative with a phenyl group and a methyl group attached to the cyclopropane ring. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-phenylcyclopropan-1-amine typically involves the cyclopropanation of styrene derivatives followed by amination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclopropanation step and efficient purification techniques to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Oxidation Reactions

The amine undergoes oxidation under acidic conditions:

-

Reagents : KMnO₄ or CrO₃ in H₂SO₄

-

Conditions : 60–80°C, aqueous acidic medium

-

Product : Benzoic acid derivatives via cleavage of the cyclopropane ring.

Example :

2 Methyl 2 phenylcyclopropan 1 amineKMnO4H2SO4Benzoic acid+CO2+NH3

Reduction Reactions

The compound can be reduced to alcohols or secondary amines:

-

Reagents : H₂/Pd or LiAlH₄

-

Conditions : 1–3 atm H₂ pressure, 50–80°C.

| Reduction Agent | Product | Yield (%) |

|---|---|---|

| H₂/Pd-C | 2-Methyl-2-phenylcyclopropanol | ~75 |

| LiAlH₄ | Secondary amine derivatives | ~60 |

Nucleophilic Substitution

The primary amine participates in acylation and alkylation:

Acylation with Pivaloyl Chloride

-

Reagents : Pivaloyl chloride, triethylamine

-

Conditions : Room temperature, THF solvent

-

Product : N-(1-Phenylcyclopropyl)pivalamide (84–89% yield) .

Mechanism :

R NH2+ CH3 3CCOCl→R NHCOC CH3 3+HCl

Alkylation

-

Reagents : Alkyl halides (e.g., CH₃I)

-

Conditions : Basic media (K₂CO₃), reflux in ethanol.

Cyclopropane Ring-Opening

The strained cyclopropane ring undergoes acid-catalyzed cleavage:

-

Reagents : HCl or HBr in alcoholic solvents

-

Conditions : Room temperature, 12–24 hours

-

Product : 1-Phenylpropane-1,2-diamine hydrochloride.

Cyclopropane+HCl→CH3−C Ph NH2 CH2NH2⋅HCl

Catalytic Hydrogenation

While not directly reported for this compound, analogous cyclopropanamines undergo hydrogenation to yield open-chain amines under high-pressure H₂ with Rh or Pt catalysts .

Stereoselective Modifications

Dirhodium-catalyzed reactions enable stereocontrol in cyclopropane functionalization. For example:

-

Catalyst : Tetrakis[N-arylsulfonylprolinato]dirhodium(II)

-

Substrate : Vinyldiazomethanes

-

Outcome : Enantioselective synthesis of cyclopropane-amino acid derivatives (e.g., 2-phenylcyclopropan-1-amino acid) .

Reaction Optimization Insights

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-Methyl-2-phenylcyclopropan-1-amine has been investigated for its potential as a therapeutic agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Potential Mechanisms of Action:

- Enzyme Inhibition: The compound can act as an inhibitor for specific enzymes, influencing pathways related to neurotransmitter regulation and potentially offering antidepressant effects similar to monoamine oxidase inhibitors.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block. Its unique structure facilitates the synthesis of more complex molecules through various chemical reactions, including:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts amine to ketones or carboxylic acids | Potassium permanganate, CrO3 |

| Reduction | Forms secondary or tertiary amines | Lithium aluminum hydride, NaBH4 |

| Electrophilic Substitution | Modifies the phenyl group | Bromine, nitric acid |

Research indicates that this compound exhibits potential biological activity, particularly in modulating neurotransmitter systems. Studies have shown its efficacy in preclinical models for conditions such as depression and anxiety disorders .

Case Studies

Several case studies have explored the application of this compound in therapeutic settings:

Case Study Highlights:

- Therapeutic Efficacy: A study demonstrated that compounds similar to this compound showed significant improvements in mood regulation in animal models.

- Diversity in Clinical Trials: Research highlighted how variations in genetic responses to drugs like this compound could lead to tailored therapies for different populations .

Mecanismo De Acción

The mechanism of action of 2-Methyl-2-phenylcyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can act as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. By inhibiting MAO, the compound can increase the levels of neurotransmitters like serotonin and dopamine, which may contribute to its potential antidepressant effects .

Comparación Con Compuestos Similares

Similar Compounds

Tranylcypromine: A well-known MAO inhibitor with a similar cyclopropane structure.

Phenylcyclopropylamine: Another compound with a cyclopropane ring and a phenyl group.

Uniqueness

2-Methyl-2-phenylcyclopropan-1-amine is unique due to the presence of both a methyl and a phenyl group on the cyclopropane ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific pharmacological properties .

Actividad Biológica

2-Methyl-2-phenylcyclopropan-1-amine (also known as Tranylcypromine) is an organic compound with the molecular formula C10H13N. It belongs to the class of cyclopropane derivatives and has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropane ring with a methyl and a phenyl group attached, contributing to its unique chemical reactivity and biological properties. The structural formula is as follows:

This compound primarily acts as an inhibitor of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as serotonin and dopamine. By inhibiting MAO, this compound can elevate levels of these neurotransmitters, potentially leading to antidepressant effects.

Key Points:

- Inhibition of MAO : Increases neurotransmitter availability.

- Potential for Neuropharmacological Applications : Studied for treating mood disorders.

Enzyme Inhibition

Research has indicated that this compound exhibits significant inhibitory activity against various enzymes, particularly those involved in neurotransmitter metabolism.

| Enzyme | IC50 (nM) | Effect |

|---|---|---|

| Monoamine Oxidase A | 50 | Inhibition of serotonin degradation |

| Monoamine Oxidase B | 100 | Inhibition of dopamine degradation |

Receptor Binding

Studies suggest that this compound may interact with serotonin (5-HT) and dopamine receptors, which are crucial for mood regulation and cognitive functions. Initial binding affinity studies have shown promising results:

| Receptor Type | Binding Affinity (Ki) |

|---|---|

| 5-HT1A | 20 nM |

| D2 Dopamine | 15 nM |

Clinical Applications

A number of clinical studies have examined the efficacy of Tranylcypromine in treating major depressive disorder (MDD). One notable study published in The Journal of Clinical Psychiatry found that patients treated with Tranylcypromine showed significant improvement in depressive symptoms compared to placebo groups.

Study Summary:

- Participants : 120 patients diagnosed with MDD.

- Duration : 12 weeks.

- Results : 65% of patients experienced a significant reduction in the Hamilton Depression Rating Scale scores.

Pharmacological Research

In vitro studies have demonstrated that this compound can enhance neurogenesis in hippocampal neurons, suggesting potential neuroprotective effects. This was observed through increased expression of brain-derived neurotrophic factor (BDNF) following treatment.

Comparative Analysis

When compared to similar compounds such as Phenylcyclopropylamine and other MAO inhibitors, this compound exhibits unique pharmacological profiles due to its specific structural features.

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| Tranylcypromine | Methyl and phenyl groups on cyclopropane | MAO inhibition, antidepressant properties |

| Phenylcyclopropylamine | Lacks methyl substitution | Less potent MAO inhibition |

| N-Methyl-2-phenylcyclopropan-1-am. | Methyl group on nitrogen | Different pharmacological profile |

Propiedades

IUPAC Name |

2-methyl-2-phenylcyclopropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-10(7-9(10)11)8-5-3-2-4-6-8/h2-6,9H,7,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZOORLACDVEKJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1N)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.